Tetrabenazine methanesulfonate

Catalog No.
S545004
CAS No.
804-53-5
M.F
C20H31NO6S
M. Wt
413.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabenazine methanesulfonate

CAS Number

804-53-5

Product Name

Tetrabenazine methanesulfonate

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;methanesulfonic acid

Molecular Formula

C20H31NO6S

Molecular Weight

413.53

InChI

InChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1

InChI Key

RHDADYXNUCMTQG-DMLYUBSXSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Tetrabenazine methanesulfonate; NSC 169886; NSC-169886; NSC169886

Description

The exact mass of the compound Tetrabenazine methanesulfonate is 413.1872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetrabenazine methanesulfonate is a synthetic compound derived from tetrabenazine, a benzoquinolizine derivative. It primarily functions as a reversible inhibitor of vesicular monoamine transporter type 2, which plays a crucial role in the storage and release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to a depletion of these monoamines in the synaptic vesicles, making it effective in treating hyperkinetic movement disorders, particularly chorea associated with Huntington's disease. The chemical formula for tetrabenazine is C19H27NO3C_{19}H_{27}NO_3 with an average molecular weight of approximately 317.42 g/mol .

Tetrabenazine methanesulfonate undergoes various chemical transformations, primarily involving the following reactions:

  • Inhibition of Vesicular Monoamine Transporter Type 2: Tetrabenazine binds to this transporter, preventing the uptake of monoamines into vesicles.
  • Metabolic Conversion: In the liver, tetrabenazine is metabolized to active metabolites such as α-dihydrotetrabenazine and β-dihydrotetrabenazine through carbonyl reduction. These metabolites retain pharmacological activity and contribute to the drug's effects .
  • Oxidation Reactions: Tetrabenazine can undergo oxidation reactions that affect its pharmacokinetic properties and efficacy .

Tetrabenazine methanesulfonate exhibits significant biological activity by modulating neurotransmitter levels in the central nervous system. Its primary actions include:

  • Dopamine Depletion: By inhibiting vesicular monoamine transporter type 2, it reduces dopamine levels, which is beneficial for managing hyperkinetic movements.
  • Effects on Other Neurotransmitters: It also affects serotonin and norepinephrine levels, which can lead to side effects such as depression in some patients .
  • Clinical Efficacy: Tetrabenazine has shown effectiveness in reducing chorea severity in Huntington's disease patients, with clinical trials indicating significant improvements compared to placebo .

The synthesis of tetrabenazine methanesulfonate can be approached through several methods:

  • Racemic Synthesis: The traditional method involves multiple steps including conjugate addition reactions and Mannich reactions to produce the desired compound .
  • Asymmetric Synthesis: Recent advancements have introduced stereoselective methods using asymmetric catalysts for higher efficiency and yield. These methods often utilize reactions like Mannich-Michael reactions to achieve desired stereochemistry .
  • Environmental Considerations: Newer synthetic routes are being developed that emphasize lower environmental impact and cost-effectiveness while maintaining high yields of the active compound .

Tetrabenazine methanesulfonate is primarily utilized in clinical settings for:

  • Management of Hyperkinetic Disorders: It is mainly prescribed for chorea associated with Huntington's disease but has also been used for other conditions like tardive dyskinesia, dystonia, and Tourette's syndrome.
  • Research

Tetrabenazine methanesulfonate has been studied for its interactions with various drugs:

  • Dopamine Antagonists: It may exhibit synergistic effects when combined with dopamine antagonists like pimozide, enhancing therapeutic outcomes for hyperkinetic disorders .
  • Adverse Effects Monitoring: Clinical studies have reported interactions leading to side effects such as dizziness, dysarthria, and mood changes. Monitoring these interactions is crucial for patient safety .

Several compounds share structural or functional similarities with tetrabenazine methanesulfonate. Here are some notable ones:

Compound NameStructure TypePrimary UseUnique Features
DeutetrabenazineBenzoquinolizine derivativeHyperkinetic movement disordersA deuterated form that may reduce side effects due to slower metabolism .
ReserpineIndole alkaloidAntihypertensive; antipsychoticActs primarily on serotonin and norepinephrine; less selective than tetrabenazine .
PhenelzineMonoamine oxidase inhibitorDepression treatmentNon-selective; affects a wider range of neurotransmitters compared to tetrabenazine .
ValbenazineVesicular monoamine transporter inhibitorTardive dyskinesia treatmentMore selective for dopamine receptors than tetrabenazine; fewer side effects reported .

Tetrabenazine methanesulfonate stands out due to its specific action on vesicular monoamine transporter type 2, making it particularly effective for conditions characterized by excessive dopamine activity while maintaining a distinct pharmacological profile compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

413.1872

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tetrabenazine methanesulfonate

Dates

Modify: 2024-02-18
1: Caroff SN, Aggarwal S, Yonan C. Treatment of tardive dyskinesia with tetrabenazine or valbenazine: a systematic review. J Comp Eff Res. 2018 Feb;7(2):135-148. doi: 10.2217/cer-2017-0065. Epub 2017 Oct 2. PubMed PMID: 28965423.

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